

# Application Notes: Morusinol Extraction from Morus alba Root Bark

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## Compound of Interest

Compound Name: *Morusinol*

Cat. No.: *B119551*

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## Introduction

*Morus alba* L. (white mulberry), a member of the Moraceae family, has a long history in traditional medicine, particularly its root bark (Mori Cortex).[1] The root bark is a rich source of bioactive phenolic compounds, including numerous prenylated flavonoids, which are noted for their significant pharmacological potential.[2] Among these, **morusinol**, a novel isoprenylated flavonoid, has demonstrated a range of biological activities, including anti-platelet, anti-thrombotic, anti-inflammatory, and anti-cancer effects.[3][4][5] These properties make **morusinol** a compound of high interest for therapeutic drug development.

These application notes provide a detailed protocol for the extraction, fractionation, and purification of **morusinol** from the root bark of *Morus alba*. Additionally, it summarizes quantitative data on related compounds and illustrates key biological signaling pathways affected by **morusinol**.

## Quantitative Data Summary

While specific yield data for **morusinol** is not extensively reported, the content of total flavonoids and related prenylated compounds in *Morus alba* root bark extracts has been quantified. This data provides a benchmark for expected yields of this class of compounds.

Table 1: Total Phenolic and Flavonoid Content in *Morus alba* Root Bark Extracts

Extract Type	Total Phenolic Content (mg/g of extract)	Total Flavonoid Content (mg/g of extract)	Reference
Ethanollic Extract	170.20 ± 1.41 (CAE)	52.29 ± 0.03 (RE <sup>**</sup> )	[6]
80% Ethanol Extract	Higher than leaves	Higher than leaves	[7]
CAE: Caffeic Acid Equivalent			
<sup>**</sup> RE: Rutin Equivalent			

Table 2: Content of Specific Flavonoids in Morus alba Root Bark

Compound	Content (mg/g of dried plant material)	Notes	Reference
Morusin	10.98 ± 10.49	A structurally related prenylated flavonoid.	[8]
Kuwanon G	24.05 ± 23.17	A prenylated flavonoid.	[8]
Mulberroside A	100.19 ± 63.62	A stilbenoid, often extracted alongside flavonoids.	[8]

## Experimental Protocols

This section outlines a comprehensive methodology for the isolation and purification of **morusinol**, synthesized from various established protocols for flavonoids from Morus alba root bark.

### Protocol 1: Extraction and Fractionation

This protocol describes the initial solvent extraction from the raw plant material and its subsequent fractionation to concentrate the desired compounds.

### 1. Preparation of Plant Material:

- Obtain dried root bark of *Morus alba*.
- Grind the root bark into a coarse powder using a mechanical grinder to increase the surface area for extraction.

### 2. Solvent Extraction:

- Weigh the powdered root bark (e.g., 1 kg).
- Place the powder in a large vessel and add 80% aqueous ethanol (v/v) at a 1:3 solid-to-liquid ratio (e.g., 1 kg powder in 3 L of 80% ethanol).[9]
- Perform extraction under reflux for 2 hours.[9]
- Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.
- Combine the liquid filtrates from all extractions.
- Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

### 3. Solvent Partitioning (Fractionation):

- Suspend the crude ethanol extract in water.
- Perform sequential liquid-liquid partitioning with solvents of increasing polarity.
- First, partition against an equal volume of n-hexane to remove highly lipophilic compounds and pigments. Discard the n-hexane fraction.
- Next, partition the remaining aqueous layer against an equal volume of chloroform or ethyl acetate. Prenylated flavonoids like **morusinol** are expected to partition into this moderately polar organic phase.[2][10]
- Repeat the chloroform/ethyl acetate partitioning three times.

- Combine the organic fractions and concentrate under reduced pressure to yield the flavonoid-rich fraction.

## Protocol 2: Chromatographic Purification of Morusinol

This protocol details the isolation of the target compound from the flavonoid-rich fraction using column chromatography.

### 1. Silica Gel Column Chromatography (Initial Separation):

- Prepare a silica gel column.
- Dissolve the dried flavonoid-rich fraction in a minimal amount of solvent (e.g., methanol) and adsorb it onto a small amount of silica gel.
- After drying, load the adsorbed sample onto the top of the column.
- Elute the column with a gradient solvent system, typically starting with a non-polar solvent and gradually increasing polarity. A common system is a gradient of chloroform to methanol (e.g., 100:0 to 80:20 v/v).
- Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions that show similar TLC profiles.

### 2. Sephadex LH-20 Column Chromatography (Fine Purification):

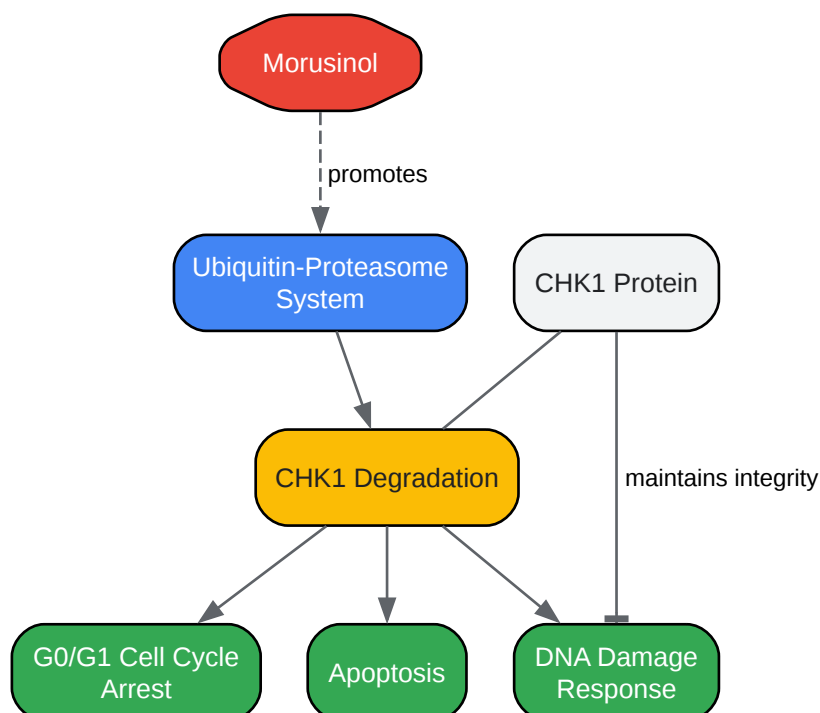
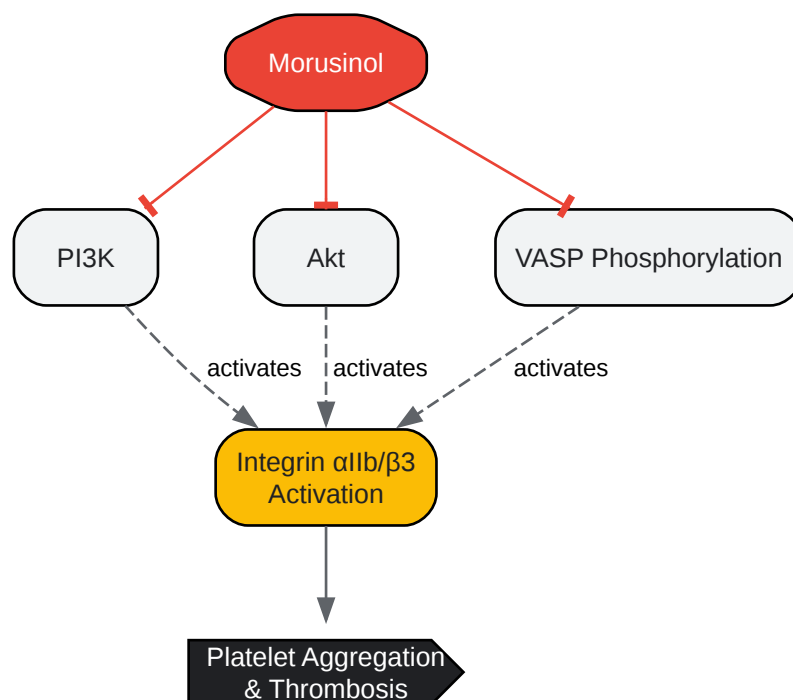
- Take the fractions from the silica gel column that are enriched with **morusinol** (as identified by TLC comparison with a standard, if available, or by further analysis).
- Concentrate these fractions and dissolve the residue in methanol.
- Apply the sample to a Sephadex LH-20 column equilibrated with methanol.
- Elute with 100% methanol. This step is effective for separating compounds based on molecular size and polarity, further purifying the target flavonoid.

### 3. Preparative High-Performance Liquid Chromatography (HPLC) (Final Isolation):

- For final purification to achieve high purity, use preparative HPLC.
- Dissolve the most purified fraction from the Sephadex column in an appropriate solvent (e.g., methanol).
- Inject the sample into a preparative HPLC system equipped with a C18 column.
- Use a gradient elution system, such as methanol and water or acetonitrile and water, to achieve fine separation.
- Monitor the elution profile with a UV detector and collect the peak corresponding to **morusinol**.
- Verify the purity and confirm the structure of the isolated compound using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

## Visualizations: Workflows and Signaling Pathways

### Experimental Workflow Diagram



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